Hydrogen telluride

Catalog No.
S563331
CAS No.
7783-09-7
M.F
Te
M. Wt
127.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen telluride

CAS Number

7783-09-7

Product Name

Hydrogen telluride

IUPAC Name

tellurium

Molecular Formula

Te

Molecular Weight

127.6 g/mol

InChI

InChI=1S/Te

InChI Key

PORWMNRCUJJQNO-UHFFFAOYSA-N

SMILES

[TeH2]

Solubility

Insoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID; SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Canonical SMILES

[Te]

Description

The exact mass of the compound Hydrogen telluride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrogen telluride, with the chemical formula H₂Te, is an inorganic compound classified as a hydrogen chalcogenide. It is the simplest hydride of tellurium and exists primarily as a colorless gas at room temperature. Hydrogen telluride is known for its unpleasant odor, reminiscent of decayed garlic or leeks, which makes it detectable at very low concentrations. This compound is unstable in ambient air and decomposes readily into hydrogen and tellurium, particularly when exposed to light . The H–Te–H bond angle is approximately 90°, and the compound exhibits acidic properties, comparable to phosphoric acid, with a dissociation constant (Kₐ) of about 2.3 × 10⁻³ .

  • Decomposition: At room temperature, hydrogen telluride decomposes into its elemental components:
    2H2Te2H2+Te2\text{H}_2\text{Te}\rightarrow 2\text{H}_2+\text{Te}
    This reaction is accelerated by light exposure .
  • Combustion: When burned in air, hydrogen telluride produces tellurium dioxide and water:
    2H2Te+O22H2O+2TeO22\text{H}_2\text{Te}+\text{O}_2\rightarrow 2\text{H}_2\text{O}+2\text{TeO}_2
  • Reactions with Metals: Hydrogen telluride can react with various metals to form metal tellurides. For example:
    Na2Te+6H2O2NaOH+3H2Te\text{Na}_2\text{Te}+6\text{H}_2\text{O}\rightarrow 2\text{NaOH}+3\text{H}_2\text{Te}

These reactions illustrate the compound's reducing properties and its potential for forming stable telluride compounds .

Several methods exist for synthesizing hydrogen telluride:

  • Electrolytic Methods: Electrolysis of tellurium compounds can yield hydrogen telluride.
  • Hydrolysis: Hydrogen telluride can be produced through the hydrolysis of metal tellurides. For instance:
    • Hydrolysis of aluminum telluride:
      Al2Te3+6H2O2Al OH 3+3H2Te\text{Al}_2\text{Te}_3+6\text{H}_2\text{O}\rightarrow 2\text{Al OH }_3+3\text{H}_2\text{Te}
  • Reaction with Strong Acids: Adding strong acids to sodium telluride or other metal tellurides can also produce hydrogen telluride .

Due to its toxicity and instability, hydrogen telluride has limited applications but is utilized in specific contexts:

  • Chemical Synthesis: It serves as a precursor in the synthesis of various tellurides.
  • Research: Hydrogen telluride is used in laboratory settings for studying reaction mechanisms involving chalcogenides.

Its hazardous nature restricts broader industrial applications .

Interaction studies involving hydrogen telluride focus on its reactivity with other compounds and biological systems:

  • Reactivity with Oxidants: Hydrogen telluride acts as a strong reducing agent and can react explosively with strong oxidizers.
  • Biological Interactions: Research indicates that hydrogen telluride may influence redox signaling pathways in biological systems, highlighting its potential role in cellular defense mechanisms against oxidative stress .

Hydrogen telluride shares similarities with other hydrides of chalcogens but possesses unique characteristics that distinguish it from them.

CompoundFormulaKey Characteristics
Hydrogen sulfideH₂SColorless gas; rotten egg odor; less toxic than H₂Te
Hydrogen selenideH₂SeSimilar structure; more stable than H₂Te
Hydrogen selenateH₂SeO₄Oxidized form; used in chemical synthesis

Uniqueness of Hydrogen Telluride

Hydrogen telluride is unique due to its high toxicity, distinctive odor, and rapid decomposition under ambient conditions. Its acidic nature and ability to form stable metal tellurides further differentiate it from similar compounds like hydrogen sulfide and hydrogen selenide .

Geometric Configuration and Bond Angles

Hydrogen telluride exhibits a bent molecular geometry characterized by specific angular and linear parameters that distinguish it from other hydrogen chalcogenides [1]. The molecular structure features a central tellurium atom bonded to two hydrogen atoms, resulting in a triatomic configuration with characteristic bond angles and distances [2].

The hydrogen-tellurium-hydrogen bond angle in hydrogen telluride has been experimentally determined to be approximately 90.3 degrees [5]. This value represents a significant deviation from the tetrahedral angle of 109.5 degrees that might be expected from simple valence shell electron pair repulsion theory [1]. The experimental bond angle demonstrates remarkable consistency across multiple measurement techniques, with computational studies using high-level theoretical methods such as coupled cluster with single and double excitations and perturbative triples confirming this geometric parameter [30].

The tellurium-hydrogen bond length has been measured at approximately 169 picometers [8], though various experimental and computational studies report values ranging from 162 to 169 picometers [30]. The precision of these measurements reflects the sophisticated analytical techniques employed in characterizing this relatively unstable compound [1].

ParameterValueMethodReference
Hydrogen-Tellurium-Hydrogen Bond Angle90.3°Experimental [5]
Tellurium-Hydrogen Bond Length169 pmExperimental [8]
Tellurium-Hydrogen Bond Length166 pmCCSD(T)/QZ [30]
Molecular GeometryBentVarious [1] [2]

The geometric configuration of hydrogen telluride can be understood through the framework of valence shell electron pair repulsion theory, where the central tellurium atom possesses two bonding electron pairs and two lone electron pairs [1]. These four electron pairs arrange themselves to minimize electron-electron repulsion, resulting in a tetrahedral electron geometry with a bent molecular geometry due to the presence of the lone pairs [2].

Comparative Analysis of Hydrogen-Chalcogen-Hydrogen Bonding Across Chalcogenides

The hydrogen chalcogenide series provides an excellent framework for understanding periodic trends in molecular geometry and bonding characteristics [10]. When examining the progression from water to hydrogen telluride, distinct patterns emerge in both bond angles and bond lengths that reflect the underlying electronic and steric factors [29].

The bond angles in the hydrogen chalcogenide series demonstrate a clear decreasing trend as the central chalcogen atom increases in size and decreases in electronegativity [29]. Water exhibits the largest bond angle at 104.5 degrees, followed by hydrogen sulfide at 92.3 degrees, hydrogen selenide at 91.0 degrees, and hydrogen telluride at 90.3 degrees [29] [15].

CompoundBond Angle (°)Bond Length (pm)Electronegativity
Water104.5963.44
Hydrogen Sulfide92.31342.58
Hydrogen Selenide91.01462.55
Hydrogen Telluride90.31692.10

This systematic decrease in bond angles correlates directly with the decreasing electronegativity of the central chalcogen atom [15]. The higher electronegativity of oxygen results in greater electron density being drawn toward the central atom, which increases the repulsion between bonding electron pairs and consequently opens the bond angle [29]. As electronegativity decreases down the group, this effect diminishes, leading to bond angles that approach the pure p-orbital angle of 90 degrees [29].

The bond lengths show a corresponding increase as the central atom becomes larger and less electronegative [26]. The hydrogen-oxygen bond length of 96 picometers in water increases systematically to 169 picometers in hydrogen telluride, reflecting both the larger atomic radius of tellurium and the decreased electronegativity difference between tellurium and hydrogen [26].

The bonding characteristics across the chalcogenide series also reveal important differences in hybridization patterns [29]. While water exhibits significant sp³ hybridization character, the heavier chalcogenides show decreasing hybridization with hydrogen telluride approaching pure p-orbital bonding [29]. This trend reflects the decreased energy gap between s and p orbitals as atomic number increases, making hybridization energetically less favorable [14].

Relativistic Effects on Tellurium Hybridization

Relativistic effects play a crucial role in determining the bonding characteristics and hybridization patterns of heavy elements such as tellurium [16] [17]. These effects become increasingly significant as atomic number increases, fundamentally altering the electronic structure and chemical behavior of heavy element compounds [23].

The spin-orbit coupling effects in tellurium significantly influence the magnetic shielding properties and electronic structure of hydrogen telluride [16]. Computational studies using relativistic density functional theory methods demonstrate that relativistic corrections to tellurium-containing compounds can be substantial, with changes in magnetic shielding tensors ranging from negative 55 to positive 658 parts per million [16].

Relativistic EffectMagnitudeImpact on Bonding
Spin-Orbit CouplingMajorAlters orbital energies
Scalar Relativistic EffectsModerateAffects bond lengths
Heavy Atom EffectsSignificantInfluences hybridization

The relativistic contraction of s-orbitals and expansion of d-orbitals in tellurium fundamentally alters the energy relationships between atomic orbitals [23]. This effect reduces the propensity for sp³ hybridization that is commonly observed in lighter chalcogens, leading to bonding that more closely resembles pure p-orbital interactions [40]. The decreased s-character in tellurium bonding explains the bond angle approaching 90 degrees in hydrogen telluride, as p-orbitals naturally exhibit 90-degree angles when forming bonds [29].

Computational investigations reveal that relativistic effects on tellurium can influence nuclear magnetic resonance chemical shifts by up to 50 percent of the total observed value [17]. These large relativistic contributions arise from the significant spin-orbit coupling present in heavy atoms, which modifies the electronic environment around the nucleus [18].

The relativistic heavy atom effect extends beyond the immediate tellurium center to influence the bonding characteristics of neighboring atoms [18] [19]. This phenomenon, known as the heavy atom on light atom effect, can alter the electronic properties of hydrogen atoms bonded to tellurium through transmission of relativistic effects via the bonding network [23].

Studies of tellurium compounds demonstrate that relativistic effects become particularly pronounced when tellurium participates in bonding with highly electronegative atoms or when multiple tellurium centers are present [20] [21]. The chalcogen bonding interactions involving tellurium exhibit enhanced covalent character due to relativistic stabilization of certain orbital interactions [21].

Aluminum Telluride Hydrolysis

The hydrolysis of aluminum telluride represents one of the most efficient and straightforward methods for hydrogen telluride synthesis [1] [2]. This reaction proceeds according to the stoichiometric equation:

$$ \text{Al}2\text{Te}3 + 6\text{H}2\text{O} \rightarrow 2\text{Al(OH)}3 + 3\text{H}_2\text{Te} $$

The reaction mechanism involves the nucleophilic attack of water molecules on the aluminum-tellurium bonds, resulting in the formation of aluminum hydroxide precipitate and the liberation of hydrogen telluride gas [1]. Research has demonstrated that this hydrolysis reaction occurs spontaneously at room temperature with quantitative yields, making it particularly attractive for laboratory-scale preparation [2].

Experimental investigations have revealed that the reaction rate is influenced by several factors including particle size of aluminum telluride, water temperature, and pH conditions [1]. Finer particle sizes accelerate the hydrolysis process due to increased surface area, while elevated temperatures enhance the reaction kinetics through improved diffusion of reactant species [2]. The reaction typically exhibits an induction period followed by rapid hydrogen telluride evolution, characteristic of many metal telluride hydrolysis reactions [1].

Sodium Telluride Hydrolysis

Sodium telluride hydrolysis follows a different pathway compared to aluminum telluride, proceeding through the formation of intermediate hydrogen telluride anion species [3] [2]. The primary hydrolysis reaction can be represented as:

$$ \text{Na}2\text{Te} + \text{H}2\text{O} \rightarrow \text{NaHTe} + \text{NaOH} $$

The sodium hydrogen telluride intermediate can subsequently undergo further hydrolysis to produce hydrogen telluride gas [3]. This stepwise mechanism allows for better control over the reaction rate and provides opportunities for isolation of intermediate compounds [2]. Sodium telluride exhibits significant air sensitivity, necessitating strict anaerobic handling procedures during synthesis and storage [3].

Preparation of sodium telluride typically involves the reaction of sodium with tellurium in liquid ammonia or through reduction of tellurium compounds with strong reducing agents [3]. The resulting sodium telluride appears colorless when pure but often exhibits purple or dark gray coloration due to air oxidation effects [3]. The hydrolysis reaction rate can be controlled by adjusting the water-to-telluride ratio and reaction temperature [2].

Mechanistic Considerations

The hydrolysis mechanisms of metal tellurides involve complex multistep processes that depend on the specific metal cation and reaction conditions [1] [2]. For aluminum telluride, the reaction proceeds through initial formation of a hydrated aluminum-tellurium complex, followed by bond cleavage and product formation [1]. The aluminum hydroxide product precipitates as a white solid, facilitating separation from the hydrogen telluride gas [2].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with activation energies typically ranging from 40 to 101 kilojoules per mole depending on the specific telluride and reaction conditions [4] [5]. At elevated temperatures, the hydrolysis rate increases significantly, but excessive heating may lead to decomposition of the desired hydrogen telluride product [1].

Electrolytic Reduction of Tellurium in Acidic Media

Electrochemical Principles

Electrolytic reduction of tellurium compounds in acidic solutions provides a controlled method for hydrogen telluride generation through cathodic processes [6] [7]. The electrochemical reduction typically occurs in two stages: initial reduction of tellurium(IV) to elemental tellurium, followed by further reduction to hydrogen telluride [8] [6].

The overall electrochemical sequence can be represented as:
$$ \text{Te}^{4+} + 4\text{e}^- \rightarrow \text{Te}^0 $$
$$ \text{Te}^0 + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2\text{Te} $$

Research has demonstrated that the reduction pathway is strongly dependent on solution pH, with different mechanisms predominating under varying acidity conditions [8] [6]. At pH values below 12.5, the discharge of tellurium hydroxide species represents the rate-limiting step during the initial reduction phase [6].

Experimental Conditions and Setup

Electrochemical studies have established optimal conditions for hydrogen telluride production through tellurium reduction [9] [10]. A typical experimental setup employs a three-electrode configuration consisting of a working electrode (commonly nickel or platinum), reference electrode (silver/silver chloride), and counter electrode (platinum mesh) [9].

The electrolyte composition significantly influences the reduction efficiency and product quality [9] [10]. Chloride-sulfate electrolytes containing 0.01 M tellurium dioxide, 1.5 M sulfuric acid, and 1.5 M hydrochloric acid have proven particularly effective [9]. Operating conditions include:

  • Current density: 1-4 milliamperes per square centimeter
  • Temperature: 75°C
  • pH: 0.5
  • Cathodic potential: +0.3 V versus standard calomel electrode [9]

Kinetics and Mechanism

Detailed kinetic studies using linear sweep voltammetry and electrochemical quartz crystal microbalance techniques have elucidated the mechanistic pathways for tellurium reduction [8] [6]. The reduction process exhibits Tafel slopes of 120 millivolts per decade at pH ≤ 12.5, indicating that chemical discharge reactions control the overall rate [6].

At higher pH values (14.7), the Tafel slope shifts to 40 millivolts per decade, suggesting a change in the rate-determining step to electrochemical processes [6]. The electrochemical reduction involves a four-step reaction mechanism consisting of two discharge reactions and two electrochemical steps [6].

Temperature effects on the electrochemical kinetics demonstrate activation energies up to 40 kilojoules per mole for the cathodic process [9]. The formation of tellurium deposits on electrode surfaces can be controlled by adjusting the applied potential and electrolyte composition [8] [6].

Sodium Borohydride-Mediated Reduction Techniques

Reduction Mechanism and Stoichiometry

Sodium borohydride reduction of tellurium represents a versatile and widely applicable method for hydrogen telluride synthesis [11] [12] [13]. The reduction proceeds through initial formation of sodium telluride, which can subsequently generate hydrogen telluride through controlled hydrolysis [12] [13].

The fundamental reduction reaction follows the stoichiometry:
$$ \text{Te} + 2\text{NaBH}4 \rightarrow \text{Na}2\text{Te} + 2\text{BH}3 + \text{H}2 $$

Research has demonstrated that sodium borohydride effectively reduces tellurium(IV) species to telluride dianions, which can be isolated as stable sodium salts or converted to hydrogen telluride through controlled protonation [12] [13]. The reduction typically requires 2.5 equivalents of sodium borohydride to ensure complete conversion of tellurium to the desired oxidation state [14].

Optimized Reaction Conditions

Systematic optimization studies have established precise reaction parameters for efficient sodium borohydride-mediated reduction [14]. The optimal conditions include:

  • Tellurium loading: 1.0 equivalent
  • Sodium borohydride: 2.5 equivalents
  • Solvent: N,N-dimethylformamide
  • Temperature: 80°C
  • Reaction time: 1 hour
  • Subsequent alkylation: 25°C for 4 hours [14]

These conditions provide 79% yield of the desired telluride products with excellent selectivity over competing side reactions [14]. The use of excess sodium borohydride compensates for parasitic consumption by oxygen and incomplete reagent utilization under practical reaction conditions [14].

Solvent Effects and Reaction Scope

The choice of solvent significantly impacts both reaction efficiency and product selectivity in sodium borohydride reductions [11] [15] [14]. N,N-dimethylformamide emerges as the optimal solvent due to its ability to solubilize both tellurium and sodium borohydride while providing thermal stability at elevated reaction temperatures [14].

Alternative solvents including tetrahydrofuran and ethanol have been successfully employed for specific applications [11] [15]. In ethanolic systems, the reduction can proceed at room temperature with extended reaction times of 3-5 hours, yielding hydrogen telluride directly without isolation of intermediate sodium telluride [11].

The reaction scope encompasses various tellurium sources including elemental tellurium powder, tellurium dioxide, and tellurite salts [12] [13] [14]. Each tellurium source requires slight modifications to the reaction conditions to achieve optimal conversion efficiency [14].

Product Isolation and Purification

The isolation of hydrogen telluride from sodium borohydride reduction systems requires careful control of reaction conditions to prevent decomposition of the sensitive product [11] [14]. The reduction typically produces sodium telluride as an intermediate, which can be converted to hydrogen telluride through controlled acidification or hydrolysis [12] [13].

Direct hydrogen telluride formation can be achieved by conducting the reduction in protic solvents or in the presence of proton sources [11]. This approach eliminates the need for separate hydrolysis steps but requires immediate capture or utilization of the hydrogen telluride gas due to its inherent instability [11].

The purification of hydrogen telluride involves gas-phase separation techniques including fractional condensation and selective adsorption methods [1]. The product purity can be assessed through spectroscopic analysis and chemical reactivity studies [1].

Research Findings Summary

The synthesis and preparation methods for hydrogen telluride encompass three primary approaches, each offering distinct advantages for specific applications. Hydrolysis of metal tellurides provides the most straightforward route with quantitative yields at room temperature, particularly effective for aluminum telluride substrates [1] [2]. Electrolytic reduction offers precise control over reaction conditions and high product purity but requires specialized equipment and careful optimization of electrochemical parameters [8] [6] [9]. Sodium borohydride-mediated reduction represents the most versatile approach, accommodating various tellurium sources and reaction scales while maintaining good yields and operational simplicity [12] [13] [14].

Physical Description

Grayish-white, lustrous, brittle, crystalline solid; dark-gray to brown, amorphous powder with metallic characteristics. Used as a coloring agent in chinaware, porcelains, enamels, glass; producing black finish on silverware; semiconductor devices and research; manufacturing special alloys of marked electrical resistance. Improves mechanical properties of lead; powerful carbide stabilizer in cast iron, tellurium vapor in "daylight" lamps, vulcanization of rubber. Blasting caps. Semiconductor research. (EPA, 1998)
Toxic by inhalation, skin absorption, or ingestion. May be solid or liquid.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid; [NIOSH]
DARK GREY-TO-BROWN AMORPHOUS POWDER, WITH METAL CHARACTERISTICS OR SILVERY-WHITE, LUSTROUS CRYSTALLINE SOLID.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid.

Color/Form

Grayish-white, lustrous, brittle, crystalline solid, hexagonal, rhombohedral structure
Dark-gray to brown, amorphous powder with metal characteristics

Exact Mass

129.9062227 g/mol

Monoisotopic Mass

129.9062227 g/mol

Boiling Point

1814 °F amorphous powder; 2534 °F crystalline solid (EPA, 1998)
989.9 °C
989.8 °C
1814 °F

Heavy Atom Count

1

Density

6.24 (EPA, 1998) - Denser than water; will sink
6.11-6.27
6.0-6.25 g/cm³
6.24

Odor

Odorless.

Decomposition

When heated to decomposition it emits toxic fumes of /tellurium/.

Melting Point

842 °F (EPA, 1998)
449.8 °C
449.5 °C
842 °F

UNII

NQA0O090ZJ
7F4735942K

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The efficacy of garlic as a lipid-lowering agent is being increasingly recognized, but the biochemical mechanisms underlying this action are currently unknown. It is proposed that organic tellurium compounds, which are found in high concentration in fresh garlic buds, may contribute to this action by inhibiting squalene epoxidase, the penultimate enzyme in the synthetic pathway of cholesterol. Weanling rats fed a diet rich in tellurium develop a demyelinating polyneuropathy due to inhibition of this enzyme in peripheral nerves. Chronic exposure to small amounts of tellurium found in garlic might reduce endogenous cholesterol production through inhibition of hepatic squalene epoxidase and so reduce cholesterol levels. Tellurium may also contribute to the characteristic odor of garlic since the most obvious clinical sign of tellurium poisoning is a garlic-like odor.
Inclusion of 1.1% tellurium in the diet of developing rats causes a highly synchronous primary demyelination of peripheral nerves, which is followed closely by a period of rapid remyelination. The demyelination is related to the inhibition of squalene epoxidase activity, which results in a block in cholesterol synthesis and accumulation of squalene. We now report that the demyelination resulting from this limiting of the supply of an intrinsic component of myelin (cholesterol) leads to repression of the expression of mRNA for myelin-specific proteins. Tellurium exposure resulted in an increase in total RNA (largely rRNA) in sciatic nerve, which could not be accounted for by cellular proliferation; these increased levels of rRNA may be a reactive response of Schwann cells to toxic insult and may relate to the higher levels of protein synthesis required during remyelination. In contrast, steady-state levels of mRNA, determined by Northern blot analysis, for P0 and myelin basic protein were markedly decreased (levels after 5 days of tellurium exposure were only 10-15% of control levels as a fraction of total RNA and 25-35% of control levels when the increased levels of total RNA were taken into account). Message levels increased during the subsequent period of remyelination and reached near-normal levels 30 days after beginning tellurium exposure. Although message levels for the myelin-associated glycoprotein showed a similar temporal pattern, levels did not decrease as greatly and subsequently increased sooner than did levels for P0 and myelin basic protein. The coordinate alterations in message levels for myelin proteins indicate that Schwann cells can down-regulate and then up-regulate the synthesis of myelin in response to alterations in the supply of membrane components.

Vapor Pressure

1 mmHg at 968 °F (EPA, 1998)
Vapor pressure between 511 and 835 °C is given by equation logP(kPa)= 6.7249-(5960.2/K)
0 mmHg (approx)

Pictograms

Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic

Impurities

Commercial grade: copper, 0.01 wt%; lead, 0.003 wt%; selenium, 0.01 wt%; silica, 0.04 wt%; iron, 0.01 wt%
High purity grade: other impurities, 10 ppm.

Other CAS

7783-09-7

Absorption Distribution and Excretion

In the nervous system, tellurium accumulates in the gray matter, not the white matter, when injected intracerebrally. The metal is found in phagocytic & ependymal cells & in lysosomes as fine needles.
Elemental tellurium is poorly absorbed. ... Soluble tellurium can be absorbed through the skin, although ingestion or inhalation of fumes presents the greatest industrial hazard. A metallic taste in the mouth may result from excessive absorption. The characteristic sign of absorption is the garlic-like odor ... in the breath & sweat.
Urinary, fecal, & biliary excretion also occur. Urinary excretion is probably more important than respiratory excretion in eliminating absorbed tellurium.
EXCRETION BY BREATH ... IS NOT ... IMPORTANT CHANNEL. ... EXCRETION IN SALIVA ... SUGGESTED ... AS EXPLANATION OF METALLIC TASTE IN MOUTH ... .
For more Absorption, Distribution and Excretion (Complete) data for TELLURIUM, ELEMENTAL (9 total), please visit the HSDB record page.

Metabolism Metabolites

A very small amt of tellurium is exhaled (about 0.1%) presumably as dimethyltelluride ... in animals and man after exposure to elemental tellurium and tellurium(IV) cmpd. /Elemental tellurium & tellurium(IV) compounds/

Wikipedia

Tellurium

Biological Half Life

Rats in blood: 9 days; Rats in kidneys: 23 days; In bone: 600 days; [Nordberg, p. 815]
... THE WHOLE BODY RETENTION MODEL FOR MAN ASSUMES BIOLOGICAL HALF-TIME OF ABOUT 3 WK.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Most commercial tellurium is recovered from electrolytic copper refinery slimes. The tellurium content of the slimes can range from trace up to 10%. Typically, the removal of copper in slimes is accomplished by the autoclaving of slimes at elevated temperatures with sulfuric acid and oxygen. Using temperatures of 120 °C and oxygen pressures of 345 kPa (50 psig) allows almost complete copper extraction and tellurium extractions ranging from 50-80%. Tellurium is recovered from solution by cementation with copper at elevated (>90 °C) temperature. Copper telluride is leached with caustic soda and air to produce a sodium tellurite solution. This solution with excess free caustic soda is then electrolyzed in a cell using stainless steel anodes to produce tellurium metal.
To produce commercial (99.5%) tellurium metal, tellurium dioxide is dissolved in hydrochloric acid. The tellurium solution is saturated with sulfur dioxide gas to yield commercial tellurium powder, which is washed, dried, and melted.
TELLURIUM ... EXTRACTED CHIEFLY FROM RESIDUES OF BISMUTH ORES ... DISSOLVED IN HYDROGEN CHLORIDE, TELLURIUM PRECIPITATES BY ADDING SODIUM SULFITE ... PURIFIED BY BOILING WITH SODIUM SULFIDE, POWDERED SULFUR & SODIUM SULFITE.
Reduction of telluric oxide with sulfur dioxide; by dissolving the oxide in a caustic soda solution and plating out the metal.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Tellurium: ACTIVE
DISCOVERED BY VON REICHENSTEIN IN 1782; NAMED BY KLAPROTH IN 1798.
A tellurium containing catalyst from an industrial plant caused a serious odor problem during biological treatment of wastewater from about 35 plants producing organic and inorganic chemicals in the Netherlands. Odor problems, not noticeable during the first years of wastewater plant operation, developed on the skin of the operators and at a distance of 0.5 to 1 km from the plant. It was determined that the odor producing organic tellurium compound was produced under anoxic conditions in the denitrification step. Faint odor was detected with addition of as little as 0.01 mg/l of tellurium tetrachloride. This odor was apparent earlier under anoxic conditions than under aerobic conditions. Strong odor was produced under anoxic conditions after 20 hr at concentrations of 0.02, 0.05, and 0.10 mg/l. Under aerobic conditions the higher concentrations produced faint odor except for one trial. To avoid odor problems a process was developed to reduce the tellurium content of the wastewater to 5 to 10% of the usual values before leaving the plant of origin.

Interactions

Selenium is known to form complexes with heavy metals in the blood and thus increase the retention time of the metals in several organs, especially in the reticulo-endothelial system. Selenium may similarly cause retention of mercury in the lung after metallic mercury (Hg0) inhalation. This study, comparing the effects of tellurium with those of selenium (both in group '6b' of the periodical system), showed that Te(IV) was as effective as Se(IV) and Se(VI) (all given in a dose of 10 mumol/kg body wt.) in retaining inhaled 203Hg0 (1.5 mumol/kg body wt.) in the lung (presumably 203Hg2+ after oxidation). Te(VI) had to be given in a dose of 100 mumol/kg body wt to produce the same effect. As in the lung, also in other organs tellurium caused a dose-dependent increase in mercury retention. At a dose level of 10 mumol Te(IV) per kg body wt. the mercury retention ratios (treated/control) were 140 for the lung and 8.6 for the whole body. The corresponding figures for Te(VI) (10, 30 and 100 mumol/kg body wt.) were 10, 73 and 120 and 3.7, 3.9 and 4.3, respectively. Retention of i.v. injected 203HgCl2 was increased by pre-administration of tellurium, again in a dose-dependent manner and Te(IV) being 3-10 times more effective than Te(VI). The kidney and the spleen were the dominant organs, as is the case after Se pretreatment. Anions of other elements, arsenite, arsenate, chromate, molybdate and wolframate (30 mumol/kg body wt.), did not affect the retention of 203Hg in lung or any other organ, or in the whole body after inhalation of 203Hg0. It is suggested that Te(IV) may easily be reduced to Te2- (in analogy with selenium) which may complex with Hg2+. The liability for Te(VI) to be reduced to Te2- appears to be approx. 10 times lower.

Stability Shelf Life

TARNISHES SLIGHTLY IN AIR

Dates

Last modified: 02-18-2024

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